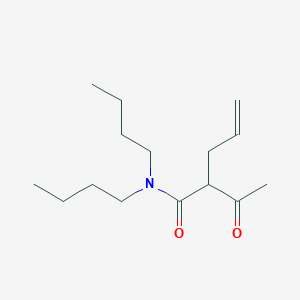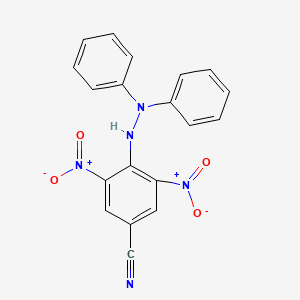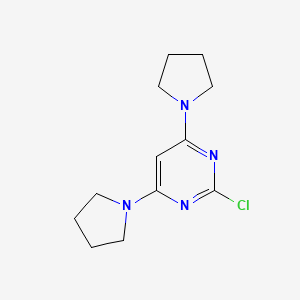
4,6-Di(1-pyrrolidinyl)-2-chloropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Di(1-pyrrolidinyl)-2-chloropyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with two pyrrolidinyl groups at positions 4 and 6, and a chlorine atom at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Di(1-pyrrolidinyl)-2-chloropyrimidine typically involves the reaction of 2-chloropyrimidine with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the pyrrolidine, followed by nucleophilic substitution at the 4 and 6 positions of the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4,6-Di(1-pyrrolidinyl)-2-chloropyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 2 can be replaced by other nucleophiles.
Oxidation and Reduction: The pyrrolidinyl groups can be oxidized or reduced under specific conditions.
Substitution Reactions: The compound can participate in substitution reactions at the pyrimidine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can modify the pyrrolidinyl groups.
Scientific Research Applications
4,6-Di(1-pyrrolidinyl)-2-chloropyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,6-Di(1-pyrrolidinyl)-2-chloropyrimidine involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids and proteins, potentially inhibiting their function. The pyrrolidinyl groups may enhance the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
4,6-Di(1-pyrrolidinyl)-2-pyrimidinamine: Similar structure but with an amine group instead of chlorine.
N-Isopropyl-4,6-di(1-pyrrolidinyl)-1,3,5-triazin-2-amine: Contains a triazine ring instead of a pyrimidine ring.
Uniqueness
4,6-Di(1-pyrrolidinyl)-2-chloropyrimidine is unique due to the presence of both pyrrolidinyl groups and a chlorine atom on the pyrimidine ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
151476-47-0 |
|---|---|
Molecular Formula |
C12H17ClN4 |
Molecular Weight |
252.74 g/mol |
IUPAC Name |
2-chloro-4,6-dipyrrolidin-1-ylpyrimidine |
InChI |
InChI=1S/C12H17ClN4/c13-12-14-10(16-5-1-2-6-16)9-11(15-12)17-7-3-4-8-17/h9H,1-8H2 |
InChI Key |
RWJINJWWBJMNFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC(=N2)Cl)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyl-2-oxa-7-azaspiro[4.4]nonan-1-one](/img/structure/B14261309.png)
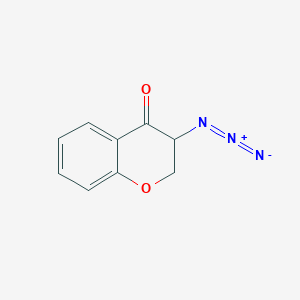
![8-[4-(3,4,5-Trifluorophenyl)cyclohexyl]-1,4-dioxaspiro[4.5]decane](/img/structure/B14261328.png)
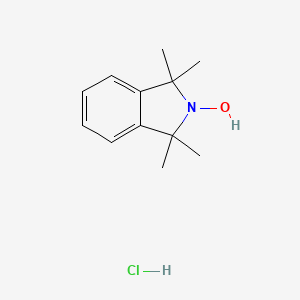




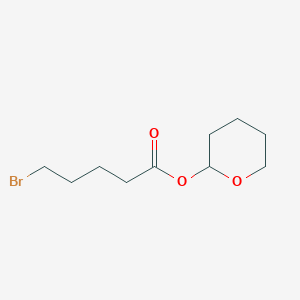

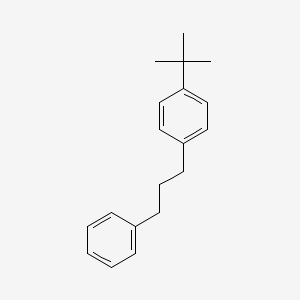
![2,2'-[(4,5-Dimethyl-1,2-phenylene)bis(azanediylmethylene)]diphenol](/img/structure/B14261371.png)
